2,5-二羟甲基四氢呋喃

概述

描述

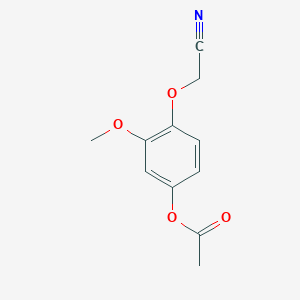

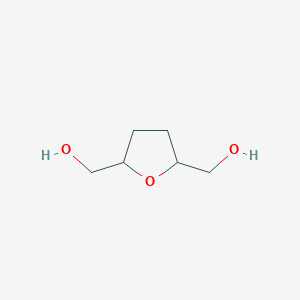

2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMT) is a cyclic ether compound that is used in a variety of applications in the scientific and industrial fields. It is a colorless, odorless, and water-soluble liquid with a boiling point of 145°C and a melting point of -78°C. It is most commonly used as a solvent, a reactant in organic synthesis, and an intermediate in the synthesis of pharmaceuticals and other organic compounds. BHMT has also been used in the development of novel materials for use in the medical and industrial fields.

科学研究应用

有机合成

“2,5-二羟甲基四氢呋喃” 用于有机合成 . 它可以用作合成各种有机化合物的反应物。

保湿剂

该化合物也用作保湿剂 . 保湿剂是可以帮助保持或保存水分的物质,在化妆品和食品等各个行业都有用。

溶剂

它可以用作溶剂 . 溶剂是能够溶解其他物质形成溶液的物质。这一特性在许多化学反应和过程中至关重要。

生物基二醇

“2,5-二羟甲基四氢呋喃” 是一种稳定的生物基二醇 . 它作为生物材料和燃料的单体具有多种应用 .

绿色溶剂

该化合物可用于生产绿色溶剂 . 绿色溶剂是环保溶剂,源自可再生资源,对人类健康和环境的影响很小。

生物燃料前体

“2,5-二羟甲基四氢呋喃” 可用于生产生物燃料前体 . 这些前体可以进一步加工生产生物燃料,生物燃料是可再生的能源来源。

可再生单体

该化合物可用于生产可再生单体 . 这些单体可以聚合成生物基聚合物,生物基聚合物比传统的石油基聚合物更具可持续性。

生物炼制市场

作用机制

Target of Action

2,5-Bishydroxymethyl Tetrahydrofuran (BHMF) is a bio-based diol . It is a derivative of furan-based compounds, which have been extensively investigated as promising building blocks from renewables . BHMF is receiving increasing attention as a bio-based diol among the furanic family .

Mode of Action

BHMF can be obtained from the reduction of the formyl group of 5-hydroxymethylfurfural (HMF) . The reduction is catalyzed by nickel, copper chromite, platinum oxide, cobalt oxide, or molybdenum oxide, and sodium amalgam, under high temperatures and high hydrogen pressure . Hydrogenation in the presence of a copper or platinum catalyst in an aqueous environment gives 2,5-BHMF as the main product .

Biochemical Pathways

The synthesis of BHMF involves the conversion of sugars to furan derivatives by catalytic processes . HMF, a significant biomass-derived platform chemical, can be converted into BHMF via selective hydrogenation of the carbonyl group on HMF .

Result of Action

BHMF is a crucial monomer for various industrially important polymerization and etherification processes . It has potential applications in the manufacture of polyurethane foams and polyesters .

Action Environment

The synthesis of BHMF is influenced by the reaction conditions, including the type of catalyst used, the reaction temperature, and the hydrogen pressure . The stability of BHMF can be affected by environmental factors such as light and humidity .

安全和危害

未来方向

BHMF has numerous applications as a monomer for bio-materials and fuels . Its utility lies in the preparation of various polymeric systems, where it acts as a diol component for the generation of polyesters and polyurethanes . These materials are known for their applications in biodegradable plastics and elastomers . It has also received attention as a new alternative to HMF for simultaneously electrocatalytic production of FDCA and H2 over CoOOH/Ni electrodes .

生化分析

Biochemical Properties

It is known that this compound can be used in organic synthesis

Cellular Effects

It has been reported that a strain of Burkholderia contaminans was able to reduce 5-Hydroxymethylfurfural (HMF) into 2,5-Bishydroxymethyl Tetrahydrofuran using whole cells . This suggests that the compound may have some influence on cell function.

Molecular Mechanism

It is known that the compound can be produced through the hydrogenation of 5-Hydroxymethylfurfural (HMF) in the presence of a copper or platinum catalyst in an aqueous environment

Temporal Effects in Laboratory Settings

The stability of 2,5-Bishydroxymethyl Tetrahydrofuran has been a challenge due to its limited stability . A series of polyesters based on 2,5-Bishydroxymethyl Tetrahydrofuran were produced via a green and efficient bulk polymerization process, indicating that it is possible to stabilize the compound for use in laboratory settings .

Metabolic Pathways

It is known that the compound can be produced from renewable sources such as sugars , suggesting that it may be involved in carbohydrate metabolism.

属性

IUPAC Name |

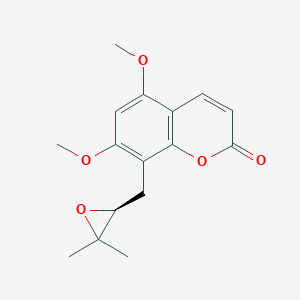

[5-(hydroxymethyl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZZQSFWHFBKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870446 | |

| Record name | 2,5-Tetrahydrofurandimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104-80-3 | |

| Record name | 2,5-Bis[hydroxymethyl]tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Tetrahydrofurandimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THF glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Tetrahydrofurandimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-anhydro-3,4-dideoxyhexitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary methods for synthesizing BHMTHF?

A1: BHMTHF can be synthesized through several methods, with the most common being the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF) [, , , ]. This process often utilizes heterogeneous metal catalysts, with variations in metal type (Ni, Co, Pd, Ru, Pt, and bimetals), solid supports, and reaction conditions impacting selectivity and yield.

Q2: Can BHMTHF be produced directly from carbohydrates?

A2: Yes, researchers have explored one-pot cascade reactions using cooperative catalysts to convert carbohydrates directly into BHMTHF, bypassing the isolation of HMF [].

Q3: What are the challenges associated with the selective hydrogenation of HMF to BHMTHF?

A3: Achieving high selectivity towards BHMTHF can be challenging due to the presence of competing reactions, such as the formation of 2,5-bis(hydroxymethyl)furan (BHMF), ring-opening, and polymerization [, , ]. Optimizing catalyst design and reaction conditions is crucial for maximizing BHMTHF yield.

Q4: Are there any sustainable approaches to BHMTHF synthesis?

A4: Yes, researchers are exploring the use of RANEY® catalysts in continuous-flow reactors for the hydrogenation of HMF to BHMTHF in aqueous media, offering a potentially more sustainable process [].

Q5: What is the molecular formula and weight of BHMTHF?

A5: The molecular formula of BHMTHF is C6H12O3, and its molecular weight is 132.16 g/mol.

Q6: What spectroscopic data is available for BHMTHF characterization?

A6: While specific spectroscopic data is not provided in the research excerpts, BHMTHF characterization typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Q7: What are the potential applications of BHMTHF?

A7: BHMTHF is a versatile platform molecule with potential applications in various fields:

- Monomer for Polymers: BHMTHF can be used as a monomer in the synthesis of polyesters, polyurethanes, and other polymers, potentially replacing petroleum-derived counterparts [, ].

- Fine Chemical Intermediate: Its reactive hydroxyl groups make it a valuable intermediate in fine chemical synthesis [, ].

Q8: Are there any specific examples of BHMTHF's use in polymer synthesis?

A8: Research highlights the potential of BHMTHF as a starting material for poly(tetramethylene-co-alkylene ether) glycol-based polyurethanes and copolyester ethers, demonstrating its versatility in polymer chemistry [].

Q9: Have computational methods been employed in BHMTHF research?

A10: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism of oxidative cyclization reactions leading to BHMTHF derivatives [, ]. These simulations provide valuable insights into reaction pathways and stereoselectivity.

Q10: How do structural modifications of BHMTHF influence its properties?

A11: Research indicates that modifications of BHMTHF, such as the introduction of sulfonate groups, ether linkages, or alkyl chains, can significantly alter its reactivity and potential applications [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)

![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)